2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2,6-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of anilides This compound is characterized by its unique structure, which includes a cyano group, a methoxymethyl group, and a dihydropyridinyl moiety
Preparation Methods
The synthesis of 2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2,6-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2-cyanoacetamide with substituted aryl or heteryl amines under specific conditions to yield the desired cyanoacetamide derivatives . The reaction conditions often involve stirring without solvent at elevated temperatures or using a steam bath . Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, to optimize yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can undergo reduction reactions, particularly at the cyano group, to form amine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2,6-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2,6-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The cyano group and the dihydropyridinyl moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2,6-DIMETHYLPHENYL)ACETAMIDE include other cyanoacetamide derivatives and pyridine-based compounds. These compounds share structural similarities but differ in their functional groups and reactivity. For example:
3-Cyano-6-methyl-2-pyridone: This compound has a similar pyridine core but lacks the methoxymethyl and dimethylphenyl groups.
4-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}benzoic acid: . The uniqueness of 2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2,6-DIMETHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C19H21N3O3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H21N3O3/c1-12-6-5-7-13(2)18(12)21-17(23)10-22-14(3)8-15(11-25-4)16(9-20)19(22)24/h5-8H,10-11H2,1-4H3,(H,21,23) |
InChI Key |
BTQNRLPDPOAICZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=CC(=C(C2=O)C#N)COC)C |
Origin of Product |
United States |
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